

Application Note: Preparation of Acrivastine Stock Solutions for Cell Culture Experiments

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Compound of Interest		
Compound Name:	Acrivastine	
Cat. No.:	B1664353	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acrivastine is a second-generation histamine H1 receptor antagonist used in the treatment of allergies and hay fever.[1] Its primary mechanism of action involves competitively blocking the binding of histamine to H1 receptors, thereby mitigating the downstream signaling that leads to allergic symptoms.[2][3] In cell-based in vitro assays, acrivastine is a valuable tool for studying the histamine H1 receptor signaling pathway and for screening potential anti-allergic compounds.

Proper preparation of stock solutions is critical for obtaining accurate, reproducible, and meaningful experimental results. This document provides detailed protocols for preparing **acrivastine** stock solutions for use in cell culture experiments, along with essential data and safety information.

Physicochemical and Solubility Data

Acrivastine is a white to beige powder.[4] For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity for **acrivastine** and general compatibility with most cell lines at low concentrations.



Property	Value	Reference
Molecular Formula	C22H24N2O2	[4][5]
Molar Mass	348.44 g/mol	[5][6]
CAS Number	87848-99-5	[1][4]
Solubility in DMSO	≥ 10 mg/mL (28.69 mM)	[7]
Storage (Powder)	-20°C, protect from light	[4][7]
Storage (Stock Solution)	-20°C or -80°C for long-term	[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Acrivastine Stock Solution

This protocol describes the preparation of a 10 mM stock solution in 100% high-purity, sterile DMSO.

Materials and Equipment:

- Acrivastine powder (CAS 87848-99-5)
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Calibrated analytical balance
- Sterile microcentrifuge tubes or cryovials
- · Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:



- Calculation: Determine the mass of acrivastine required.
 - Molar Mass (MW) of Acrivastine = 348.44 g/mol
 - To make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:
 - Mass (g) = Concentration (mol/L) x Volume (L) x MW (g/mol)
 - Mass (g) = 0.010 mol/L x 0.001 L x 348.44 g/mol = 0.0034844 g
 - Mass (mg) = 3.48 mg
- Weighing: In a sterile microcentrifuge tube, carefully weigh out 3.48 mg of acrivastine powder using a calibrated analytical balance.
 - Note: It is advisable to weigh a larger mass (e.g., 10 mg) and dissolve it in a proportionally larger volume of DMSO to minimize weighing errors.
- Dissolution: Add 1 mL of sterile, cell culture grade DMSO to the tube containing the acrivastine powder.
- Mixing: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming (e.g., in a 37°C water bath) may aid dissolution if necessary.[4]
- Aliquoting and Storage:
 - Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 μL) in sterile cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
 [7]
 - Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[7]

Protocol 2: Preparation of Working Solutions for Cell Culture



This protocol describes the serial dilution of the 10 mM stock solution into a complete cell culture medium to achieve the desired final concentration for treating cells.

Key Consideration: Solvent Cytotoxicity High concentrations of DMSO can be toxic to cells. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic. For most cell lines, the final DMSO concentration should not exceed 0.5%, with a concentration of ≤0.1% being highly recommended to minimize off-target effects.[8][9]

Procedure:

- Thaw Stock Solution: Thaw one aliquot of the 10 mM acrivastine stock solution at room temperature.
- Serial Dilution: Perform serial dilutions in pre-warmed, complete cell culture medium to prepare the final working concentrations. It is best practice to perform an intermediate dilution step to ensure accuracy.
- Example Dilution Series (for a final volume of 1 mL):
 - Step A (Intermediate Dilution): Add 10 μL of 10 mM acrivastine stock to 990 μL of culture medium. This creates a 100 μM intermediate solution (DMSO concentration is now 1%).
 - \circ Step B (Final Dilution): Use the 100 μ M intermediate solution to prepare the final working concentrations.

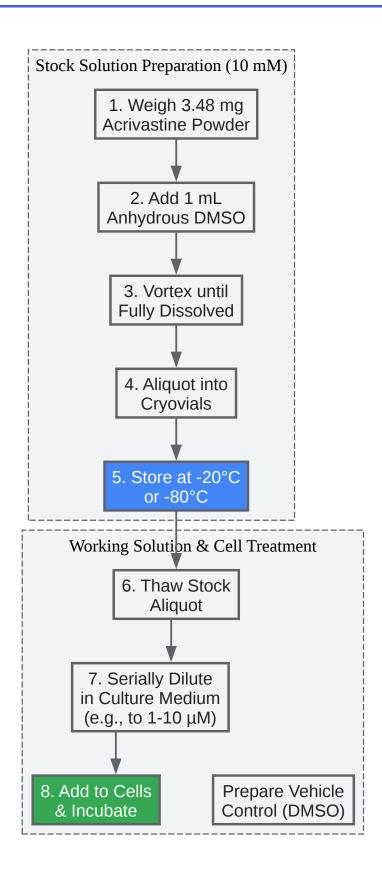
Final Acrivastine Concentration (µM)	Volume of 100 µM Intermediate Solution (µL)	Volume of Culture Medium (µL)	Final DMSO Concentration (%)
10	100	900	0.1%
5	50	950	0.05%
1	10	990	0.01%
0.5	5	995	0.005%
0.1	1	999	0.001%



- Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of acrivastine used in the experiment. This is essential to ensure that any observed effects are due to the drug and not the solvent.
- Cell Treatment: Mix the working solutions gently by pipetting and add them to the cell cultures. Incubate for the desired experimental duration.

Visualizations Experimental Workflow



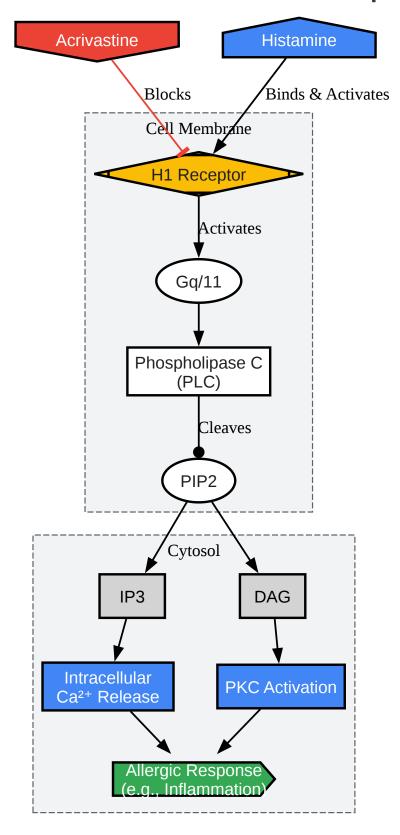


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Workflow for preparing and using **acrivastine** in cell culture.



Acrivastine Mechanism of Action: H1 Receptor Signaling



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